Propylphosphonic dichloride
Overview
Description
Propylphosphonic dichloride is a colorless liquid with a pungent odor. It has the chemical formula C₃H₇Cl₂OP and a molecular weight of 160.97 g/mol . This compound is primarily used as an intermediate in the synthesis of phosphate ester compounds, which are essential in various industrial applications, including the production of pesticides and pharmaceuticals .
Preparation Methods
Propylphosphonic dichloride is typically synthesized by reacting phosphorus trichloride with propanol. The reaction is carried out at room temperature, and the product is purified by extraction under reduced pressure . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Propylphosphonic dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form corresponding phosphonates and phosphoramidates.
Oxidation and Reduction: While not commonly involved in oxidation-reduction reactions, it can participate in such processes under specific conditions.
Hydrolysis: It hydrolyzes in the presence of water to form propylphosphonic acid and hydrochloric acid.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed are phosphonates, phosphoramidates, and acids.
Scientific Research Applications
Propylphosphonic dichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of propylphosphonic dichloride involves its reactivity with nucleophiles. The compound’s phosphorus atom is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols and amines. This leads to the formation of phosphonates and phosphoramidates, which are crucial intermediates in various chemical processes .
Comparison with Similar Compounds
Propylphosphonic dichloride can be compared with other similar compounds such as phenylphosphonic dichloride and benzenephosphonic dichloride . While all these compounds share a common phosphorus dichloride group, they differ in their alkyl or aryl substituents. This compound is unique due to its propyl group, which imparts different reactivity and physical properties compared to its phenyl and benzene counterparts .
Similar Compounds
- Phenylphosphonic dichloride
- Benzenephosphonic dichloride
- Dichlorophenylphosphine oxide
Properties
IUPAC Name |
1-dichlorophosphorylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl2OP/c1-2-3-7(4,5)6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMQAFZROJAZQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCP(=O)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197028 | |
Record name | Propylphosphonic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4708-04-7 | |
Record name | P-Propylphosphonic dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4708-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propylphosphonic dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004708047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propylphosphonic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propylphosphonic dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.904 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.